molecular formula C18H20N2O4S B3014623 benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899979-94-3

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate

Cat. No.: B3014623
CAS No.: 899979-94-3
M. Wt: 360.43
InChI Key: WGIDFLXCOJMIOQ-UHFFFAOYSA-N
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Description

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a sophisticated chemical intermediate designed for advanced medicinal chemistry and drug discovery applications. This compound integrates two highly valuable functional groups: a benzyloxycarbonyl (Cbz) protected aniline and a 1,1-dioxothiazinane moiety. The Cbz group is a well-established protecting group for amines, enabling orthogonal deprotection strategies to facilitate the sequential synthesis of complex molecules . The 1,1-dioxothiazinane ring, a saturated sulfone-containing heterocycle, contributes significant polarity and potential for molecular recognition, which can be critical for optimizing the physicochemical properties and target binding affinity of lead compounds. This molecule is primarily intended as a building block for the synthesis of potential bioactive agents. Researchers can leverage the reactivity of the carbamate-protected aromatic amine for palladium-catalyzed cross-couplings or deprotection to generate primary amines for further derivatization . The sulfone group on the thiazinane ring can act as a hydrogen bond acceptor, influencing solubility and intermolecular interactions with biological targets. Its primary research value lies in constructing molecular scaffolds for probing new chemical space in libraries focused on kinase inhibitors, GPCR ligands, and other therapeutically relevant target classes. Handle with care in a well-ventilated environment and use appropriate personal protective equipment.

Properties

IUPAC Name

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDFLXCOJMIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl carbamate with a suitable thiazinan derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require a catalyst and specific temperature conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of catalysts and other industrial chemicals

Mechanism of Action

The mechanism by which benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound C₁₈H₁₈N₂O₄S 358.41 1,1-Dioxothiazinan (sulfone heterocycle) Likely enhanced metabolic stability due to sulfone group; potential hydrogen-bonding interactions
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate C₁₉H₂₂N₂O₄ 342.39 Propan-2-ylcarbamoyl group Increased lipophilicity; branched alkyl chain may improve membrane permeability
Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₂₄H₃₂BNO₄ 409.30 Tetramethyl dioxaborolane (boron-containing) Boron enables Suzuki coupling reactivity; potential use in prodrug design
17-O-[N-(Benzyl)carbamoyl]-latrunculin A derivatives Not specified Not specified Benzyl carbamate side chain Antimetastatic activity against prostate cancer PC-3M-CT+ cells via HIF-1 inhibition

Key Findings:

Electronic and Steric Effects: The 1,1-dioxothiazinan group in the target compound introduces a sulfone moiety, which is strongly electron-withdrawing. This contrasts with the propan-2-ylcarbamoyl group in , which is electron-neutral and lipophilic, or the dioxaborolane group in , which enables boron-mediated reactivity. The sulfone group may enhance metabolic stability compared to non-sulfonated analogs, as sulfones resist oxidative degradation .

Biological Activity :

  • highlights that carbamate side-chain modifications (e.g., phenyl vs. benzyl substitutions) in latrunculin A derivatives significantly affect antimetastatic activity. The benzyl carbamate in compound 6 showed distinct NMR shifts (δH 4.39 for H2-2') and improved bioactivity, suggesting that bulky substituents like the dioxothiazinan group in the target compound may similarly influence target binding .

Synthetic Utility :

  • The dioxaborolane -containing analog exemplifies how carbamates can be functionalized for cross-coupling reactions, a feature absent in the target compound. Conversely, the sulfone group in the target compound may favor interactions with polar biological targets (e.g., enzymes with sulfone-binding pockets) .

Implications for Drug Design

  • Metabolic Stability : The sulfone group in this compound likely reduces susceptibility to cytochrome P450-mediated oxidation, a common issue with alkyl carbamates .
  • Solubility : Polar sulfone moieties may improve aqueous solubility compared to purely lipophilic analogs like , though this requires experimental validation.

Biological Activity

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound can be described by its molecular formula, which includes a benzyl group attached to a carbamate moiety and a dioxothiazinan structure. The compound's unique structure suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been investigated for its inhibitory effects on:

  • Monoamine Oxidase (MAO) : Studies indicate that derivatives similar to this compound exhibit significant inhibitory activity against MAO-A and MAO-B enzymes, which are crucial in regulating neurotransmitter levels in the brain. Compounds with similar structures have shown IC50 values ranging from 1.38 µM to 2.48 µM for MAO-A inhibition .
  • Cholinesterases : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in cholinergic signaling. In related studies, several compounds demonstrated varying degrees of inhibition against BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound and its analogs:

CompoundTarget EnzymeIC50 Value (µM)Activity
Compound AMAO-A1.38Inhibitor
Compound BMAO-B2.48Inhibitor
Compound CBChE65.04Moderate Inhibitor
Compound DAChE>20.0No Activity

These findings indicate that while some derivatives show promising inhibitory activity against MAO enzymes, others may not be effective against AChE.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Neurodegenerative Disorders : Research has shown that compounds with structural similarities can enhance cholinergic neurotransmission by inhibiting cholinesterases. This mechanism is beneficial for patients with Alzheimer's disease, where cholinergic signaling is impaired .
  • Depression Treatment : The inhibition of MAO enzymes by these compounds suggests their potential utility in treating depression and anxiety disorders by increasing levels of neurotransmitters such as serotonin and norepinephrine .

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